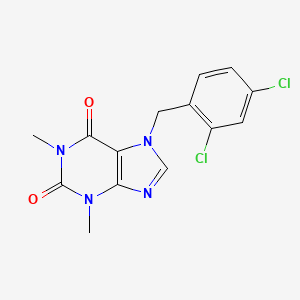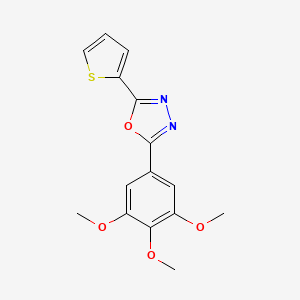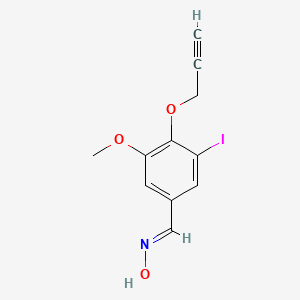![molecular formula C17H18N4O2S B5568802 2-benzyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568802.png)
2-benzyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides involves starting from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides (Ravinaik et al., 2021). These compounds exhibited moderate to excellent anticancer activity, highlighting the importance of the synthesis process in discovering new therapeutic agents.
Molecular Structure Analysis
The structure of related compounds is often confirmed through spectral analysis and X-ray diffraction studies. For example, the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide was established by spectral analysis and X-ray diffraction, providing insights into the molecule's spatial arrangement and potential interaction sites (Sharma et al., 2016).
Chemical Reactions and Properties
Research on similar compounds has focused on their reactivity and potential as precursors for further chemical transformations. For instance, the synthesis and reactivity of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate reveal interesting aspects of thiazole chemistry and its derivatives' potential applications in designing more complex molecules (Haroon et al., 2018).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure provide essential information for understanding a compound's behavior in different environments. The detailed physical properties of closely related compounds are often elucidated through comprehensive studies, including X-ray crystallography and various spectroscopic methods.
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are crucial for understanding the compound's potential applications. For example, studies on the chemical behavior of ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate offer insights into the reactivity of thiazole derivatives and their utility in synthesizing biologically active molecules (Tang Li-jua, 2015).
Applications De Recherche Scientifique
Anticancer Activity
A study focused on the design, synthesis, and evaluation of derivatives for their anticancer activities. The compounds were assessed against different cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives exhibited superior anticancer activities compared to a reference drug, highlighting the compound's potential as a basis for developing new anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antitubercular Activities
Novel hybrid molecules containing the compound were synthesized and showed promising antimicrobial and antitubercular activities. This study underlines the compound's role in creating effective agents against various microbial and tubercular strains (Shruthi et al., 2016).
Corrosion Inhibition
The compound's derivatives have been explored for their corrosion inhibition properties. Research demonstrated their effectiveness in protecting mild steel against corrosion in acidic environments. This application is crucial for extending the lifespan of metal structures in corrosive conditions (Ammal et al., 2018).
Crystal Structure Analysis
Studies have also delved into the crystal structure of derivatives, offering insights into their molecular configurations and interactions. Such analyses are foundational for understanding the compound's chemical behavior and optimizing its applications in material science and pharmaceuticals (Li et al., 2015).
Propriétés
IUPAC Name |
2-benzyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-12-18-15(20-23-12)8-9-21(2)17(22)14-11-24-16(19-14)10-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENDUFAOCJVKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CCN(C)C(=O)C2=CSC(=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5568722.png)
![(1S*,5R*)-3-[(2-butyl-1H-imidazol-4-yl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568731.png)


![2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone)](/img/structure/B5568751.png)
![2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5568760.png)
![4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)

![ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5568783.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(4-ethoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568799.png)
![3-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5568806.png)

![N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568811.png)